

Application Note: Calcein AM Labeling for Live-Cell Fluorescence Microscopy

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Compound of Interest

Compound Name: *Conen*

Cat. No.: *B1616107*

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Introduction

Calcein AM (Calcein Acetoxymethyl Ester) is a widely used, cell-permeant fluorescent dye for determining cell viability in a majority of eukaryotic cells.[1][2] As a non-fluorescent and hydrophobic compound, it readily crosses the membranes of intact, live cells.[3][4] Once inside the cell, ubiquitous intracellular esterases hydrolyze the acetoxymethyl (AM) ester groups.[1][2] This enzymatic conversion yields calcein, a highly fluorescent, hydrophilic molecule that is well-retained within the cytoplasm of cells with intact membranes.[3][5] Dead or dying cells with compromised membranes lack active esterases and cannot retain calcein, making this a robust method for specifically identifying live cells.[6] The resulting intense green fluorescence is directly proportional to the number of viable cells, making Calcein AM a gold standard for viability and cytotoxicity assays.[6][7]

Principle of Method

The use of Calcein AM for live-cell labeling is dependent on two key cellular functions: intracellular esterase activity and plasma membrane integrity. The non-fluorescent Calcein AM molecule diffuses passively into the cell. In viable cells, esterases cleave the AM esters, releasing the fluorescent calcein molecule. The cleavage process also transforms the molecule into a polyanionic, charged form, which prevents it from passing back across the intact cell membrane, effectively trapping it inside.[1][6] This leads to a strong, uniform green fluorescence in the cytoplasm of live cells. Dead cells, lacking both metabolic activity and membrane integrity, cannot activate or retain the dye and thus remain non-fluorescent.[6]

Quantitative Data Summary

The following table summarizes the key quantitative properties and recommended concentrations for Calcein AM.

Parameter	Value	Source(s)
Molecular Formula	C ₄₆ H ₄₆ N ₂ O ₂₃	[8]
Molecular Weight	994.86 g/mol	[6][8]
Excitation Maximum	~494 nm	[1]
Emission Maximum	~517 nm	[1]
Recommended Solvent	Anhydrous Dimethyl Sulfoxide (DMSO)	[1][7]
Stock Solution Conc.	1 mM to 5 mM in DMSO	[7]
Working Conc.	1 µM to 10 µM in buffer or serum-free media	[1][7]

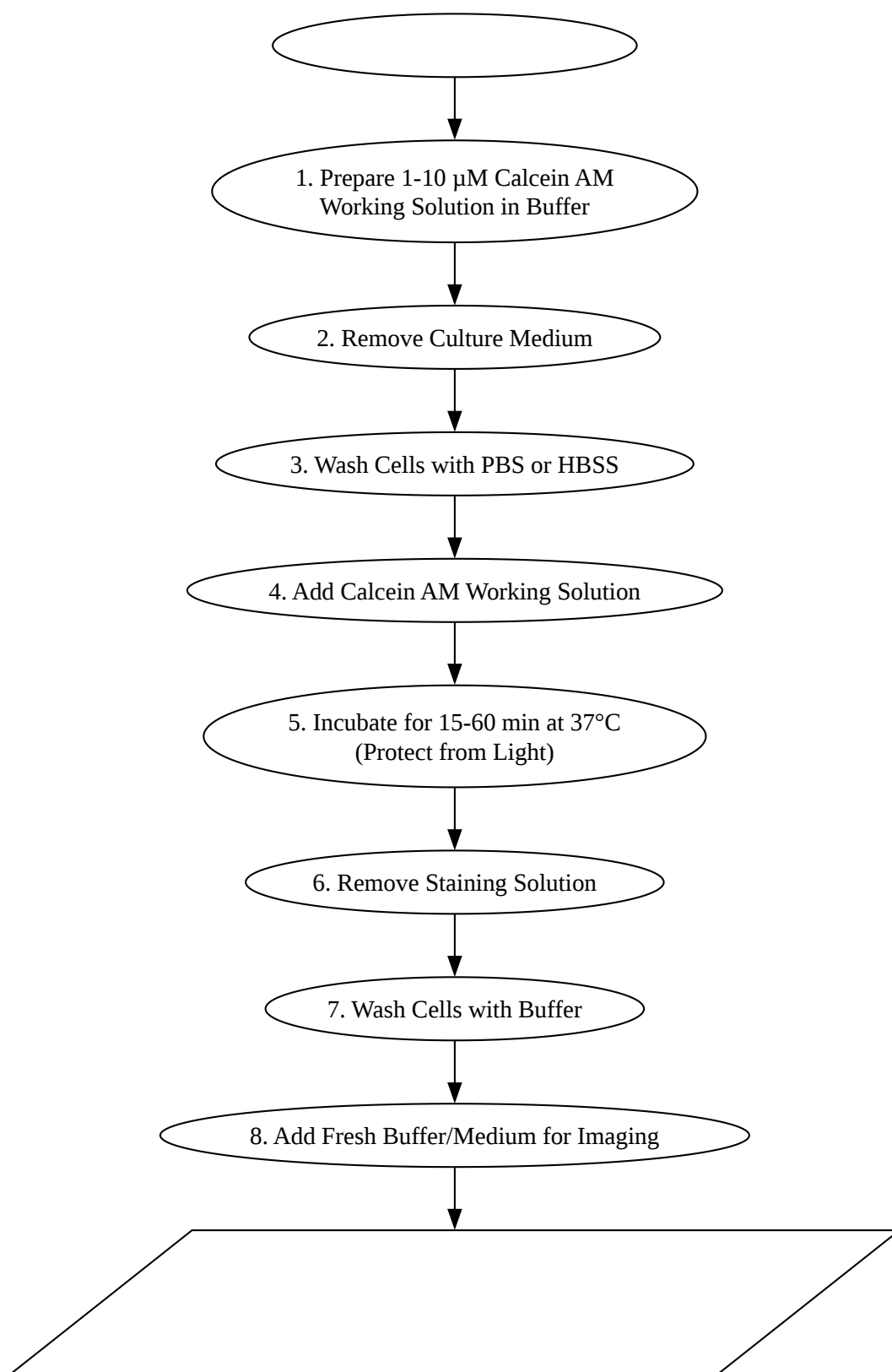
Diagrams

Mechanism of Action

```
// Paths CalceinAM -> Esterases [label="Enters Cell", color="#202124", fontcolor="#202124"];  
Esterases -> Calcein [label="Cleavage", color="#202124", fontcolor="#202124"]; CalceinAM ->  
NoEsterase [label="Enters Cell", color="#202124", fontcolor="#202124"]; Calcein -> Calcein  
[label="Trapped", color="#34A853", arrowhead=none]; NoEsterase -> NoEsterase [label="No  
Conversion", color="#EA4335", arrowhead=none]; }
```

Caption: Mechanism of Calcein AM conversion in live vs. dead cells.

Experimental Workflow



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Caption: General experimental workflow for Calcein AM cell staining.

Experimental Protocols

This protocol is a general guideline; optimal conditions such as dye concentration and incubation time should be determined empirically for different cell types and experimental setups.[\[3\]](#)[\[7\]](#)

1. Reagent Preparation

- **1 mM Calcein AM Stock Solution:** Allow one vial of Calcein AM (e.g., 50 µg) to warm to room temperature before opening to prevent moisture condensation.[\[1\]](#) Add the appropriate volume of high-quality, anhydrous DMSO (e.g., 50.3 µL for a 50 µg vial) to create a 1 mM stock solution.[\[9\]](#) Mix well. Store aliquots at -20°C, protected from light and moisture.[\[7\]](#)
- **Calcein AM Working Solution (2 µM Example):** Immediately before use, dilute the 1 mM stock solution into a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), that is free of serum.[\[1\]](#) For example, to make 10 mL of a 2 µM working solution, add 20 µL of the 1 mM stock solution to 10 mL of buffer.[\[1\]](#) Aqueous working solutions are susceptible to hydrolysis and should be used within a few hours.[\[7\]](#)

2. Staining Protocol for Adherent Cells

- **Cell Culture:** Seed adherent cells on coverslips or in multi-well plates (black-walled, clear-bottom plates are recommended to reduce background fluorescence) and culture until the desired confluency is reached.[\[3\]](#)[\[10\]](#)
- **Washing:** Gently aspirate the culture medium from the wells. Wash the cells once with warm PBS or HBSS to remove any residual serum, which can contain esterases.[\[7\]](#)[\[8\]](#)
- **Staining:** Add a sufficient volume of the Calcein AM working solution to completely cover the cells.
- **Incubation:** Incubate the cells for 15 to 60 minutes at 37°C, protected from light.[\[7\]](#) The optimal incubation time can vary by cell type; 30 minutes is often adequate.[\[7\]](#)
- **Final Wash:** Aspirate the staining solution and wash the cells twice with warm buffer to remove excess dye.[\[8\]](#)

- Imaging: Add fresh buffer or culture medium to the cells. Immediately visualize the cells using a fluorescence microscope equipped with standard filters for green fluorescence (e.g., FITC filter set, Excitation: ~490 nm, Emission: ~515 nm).[8][11] Live cells will exhibit bright green fluorescence.

3. Staining Protocol for Suspension Cells

- Cell Preparation: Transfer the desired number of cells (e.g., 1×10^6 cells/mL) to a centrifuge tube.[12]
- Washing: Centrifuge the cells at 250-500 x g for 5 minutes.[3][7] Discard the supernatant and wash the cell pellet once by resuspending in warm PBS or HBSS. Repeat the centrifugation step.
- Staining: Resuspend the washed cell pellet in the Calcein AM working solution.
- Incubation: Incubate the cell suspension for 15 to 30 minutes at 37°C, protected from light.
- Final Wash: Centrifuge the cells to pellet them, remove the staining solution, and resuspend the pellet in fresh buffer for analysis.
- Analysis: The stained cells can be imaged on a microscope slide or analyzed via flow cytometry using a blue laser (~488 nm) for excitation.[6]

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